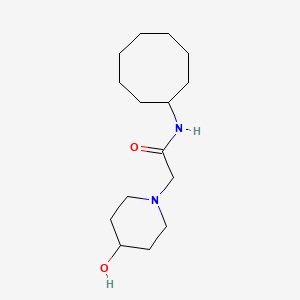
N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide, also known as JNJ-40411813, is a novel and potent small molecule antagonist of the orexin 1 receptor (OX1R). Orexin receptors are G protein-coupled receptors that are involved in the regulation of sleep, wakefulness, and appetite. JNJ-40411813 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of sleep disorders, addiction, and obesity.
作用机制
N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide is a selective antagonist of the OX1R, which is predominantly expressed in the brain. The OX1R plays a key role in the regulation of wakefulness, arousal, and reward-seeking behavior. N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide blocks the binding of orexin to the OX1R, thereby reducing the activity of the orexin system and promoting sleep and reducing drug-seeking behavior.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to reduce wakefulness and increase sleep time in animal models. It has also been found to reduce drug-seeking behavior and food intake. The biochemical and physiological effects of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide are mediated through its selective antagonism of the OX1R.
实验室实验的优点和局限性
N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for the OX1R. However, N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
未来方向
There are several potential future directions for the study of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide. One area of research could focus on the development of more potent and selective OX1R antagonists that have improved solubility and pharmacokinetic properties. Another area of research could explore the potential use of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide in combination with other therapies for the treatment of sleep disorders, addiction, and obesity. Additionally, further research is needed to evaluate the safety and efficacy of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide in human clinical trials.
合成方法
The synthesis of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide involves several steps, including the preparation of intermediate compounds and the coupling of the piperidine and cyclooctane rings. The final product is obtained through a purification process, such as column chromatography or recrystallization. The synthesis method of N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has been described in detail in scientific literature.
科学研究应用
N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has been extensively studied in preclinical models to evaluate its efficacy and safety as a potential therapeutic agent. In animal studies, N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to reduce wakefulness and increase sleep time, suggesting its potential use as a treatment for sleep disorders. Additionally, N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has been found to reduce drug-seeking behavior in animal models of addiction, indicating its potential use as a treatment for substance abuse disorders. N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide has also been investigated for its potential use in the treatment of obesity, as it has been shown to reduce food intake and body weight in animal models.
属性
IUPAC Name |
N-cyclooctyl-2-(4-hydroxypiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c18-14-8-10-17(11-9-14)12-15(19)16-13-6-4-2-1-3-5-7-13/h13-14,18H,1-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQKJQXMPUATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


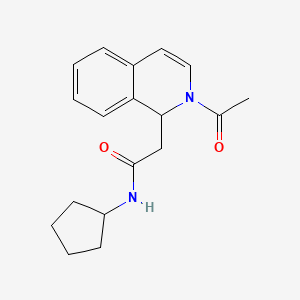
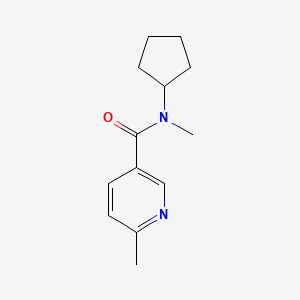
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7507148.png)

![Pyrrolidin-1-yl-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7507160.png)
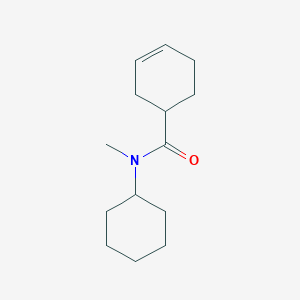
![N-[(2-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507192.png)
![3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7507196.png)
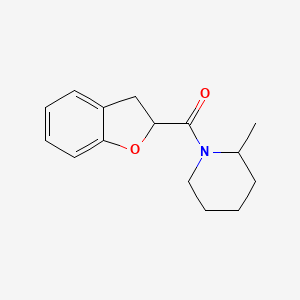
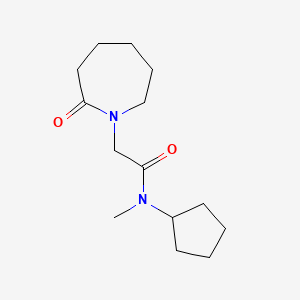
![Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate](/img/structure/B7507219.png)
![[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B7507221.png)
![2-Methyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7507228.png)